Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)

Ethyl 4-cyanopicolinate is a versatile organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure features a picolinate core with an ester group at the 2-position and a cyano substituent at the 4-position, offering reactivity for further functionalization. The compound is valued for its stability, high purity, and compatibility with various coupling and condensation reactions. Its electron-withdrawing cyano group enhances electrophilic character, making it useful in heterocyclic chemistry and cross-coupling applications. Ethyl 4-cyanopicolinate is typically supplied as a crystalline solid with consistent batch-to-batch quality, ensuring reliable performance in research and industrial processes.
Ethyl 4-cyanopicolinate structure
Ethyl 4-cyanopicolinate structure
Product name:Ethyl 4-cyanopicolinate
CAS No:97316-50-2
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD09152770
CID:800993
PubChem ID:13481487

Ethyl 4-cyanopicolinate Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester
    • Ethyl 4-cyanopicolinate
    • ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE
    • ethyl 4-cyanopyridine-2-carboxylate
    • 2-ethoxycarbonyl-4-pyridinecarbonitrile
    • 4-cyano-2-ethoxycarbonylpyridine
    • Ethyl-4-cyan-2-pyridincarboxylat
    • 4-cyano-2-pyridinecarboxylic acid ethyl ester
    • 2-ethoxycarbonyl-4-cyanopyridine
    • YJZQRRZEDGIEFC-UHFFFAOYSA-N
    • 4553AF
    • VP11686
    • AK398384
    • AB0098414
    • 4-Cyanopyridine-2-carboxylic acid ethyl ester
    • 2-Pyridinecarboxylic acid, 4
    • J-521006
    • SCHEMBL3077434
    • CS-0085180
    • BB-0602
    • AKOS005071845
    • 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
    • C77339
    • XDA31650
    • DTXSID00541862
    • MFCD09152770
    • 97316-50-2
    • SB52609
    • MDL: MFCD09152770
    • Inchi: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
    • InChI Key: YJZQRRZEDGIEFC-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(C(OCC)=O)N=CC=1

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.21
  • Melting Point: 91-93°
  • Boiling Point: 307.8°Cat760mmHg
  • Flash Point: 140°C
  • Refractive Index: 1.529
  • PSA: 62.98000
  • LogP: 1.12998

Ethyl 4-cyanopicolinate Security Information

  • HazardClass:IRRITANT

Ethyl 4-cyanopicolinate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-cyanopicolinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1050461-250mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
250mg
$155 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SF470-200mg
Ethyl 4-cyanopicolinate
97316-50-2 97%
200mg
1045.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SF470-250mg
Ethyl 4-cyanopicolinate
97316-50-2 97%
250mg
1639CNY 2021-05-08
Aaron
AR00IKMG-100mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
100mg
$45.00 2025-02-28
Aaron
AR00IKMG-5g
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
5g
$1543.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155820-1g
Ethyl 4-cyanopicolinate
97316-50-2 98%
1g
¥3034.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155820-250mg
Ethyl 4-cyanopicolinate
97316-50-2 98%
250mg
¥1309.00 2024-04-23
eNovation Chemicals LLC
Y1050461-5g
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 97%
5g
$1725 2024-06-06
A2B Chem LLC
AI65436-250mg
Ethyl 4-cyano-2-pyridinecarboxylate
97316-50-2 97%
250mg
$195.00 2023-12-29
1PlusChem
1P00IKE4-100mg
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
97316-50-2 98%
100mg
$65.00 2025-03-01

Ethyl 4-cyanopicolinate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Dichloromethane ,  Water
Reference
Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromatics
Heinisch, Gottfried; Loetsch, Gerhard, Heterocycles, 1987, 26(3), 731-44

Synthetic Routes 2

Reaction Conditions
Reference
(2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaction Conditions
Reference
A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoesters
Coppa, Fausta; Fontana, Francesca; Lazzarini, Edoardo; Minisci, Francesco; Pianese, Giuseppe; et al, Tetrahedron Letters, 1992, 33(21), 3057-60

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
Catalyst selection by transition state affinity chromatography-an assessment
Tran, Anh T.; Rapp, Jacob T.; Nicholas, Kenneth M., Molecular Catalysis, 2017, 437, 140-149

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Water
Reference
Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase system
Heinisch, Gottfried; Loetsch, Gerhard; Vieboeck, Franz, Angewandte Chemie, 1985, 97(8), 694-5

Ethyl 4-cyanopicolinate Raw materials

Ethyl 4-cyanopicolinate Preparation Products

Additional information on Ethyl 4-cyanopicolinate

Ethyl 4-cyanopicolinate (CAS No. 97316-50-2): An Overview of a Versatile Heterocyclic Compound

Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its picolinic acid core, which is substituted with a cyano group and an ethyl ester moiety. The combination of these functional groups imparts Ethyl 4-cyanopicolinate with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.

The cyano group in Ethyl 4-cyanopicolinate is particularly noteworthy due to its high reactivity and versatility. It can undergo various chemical transformations, such as reduction to form an amine, hydrolysis to generate a carboxylic acid, or coupling reactions to form new carbon-carbon bonds. These transformations are crucial in the development of novel compounds with diverse biological activities, making Ethyl 4-cyanopicolinate an essential building block in medicinal chemistry.

In the pharmaceutical industry, Ethyl 4-cyanopicolinate has been explored as a key intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, recent studies have shown that derivatives of Ethyl 4-cyanopicolinate exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the development of a series of picolinic acid derivatives that have shown promise in inhibiting the growth of cancer cells by targeting specific signaling pathways. These findings highlight the potential of Ethyl 4-cyanopicolinate as a lead compound for further drug discovery efforts.

Beyond its applications in pharmaceuticals, Ethyl 4-cyanopicolinate has also found use in the agrochemical industry. The unique structure of this compound makes it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Research has demonstrated that certain derivatives of Ethyl 4-cyanopicolinate can effectively control plant pathogens and pests while minimizing harm to non-target organisms and the environment. This dual functionality—high efficacy and low toxicity—positions Ethyl 4-cyanopicolinate as a valuable candidate for the development of next-generation agrochemicals.

In materials science, Ethyl 4-cyanopicolinate has been investigated for its potential use in the synthesis of functional polymers and materials with unique properties. The presence of the cyano group and the picolinic acid core allows for the design of polymers with enhanced mechanical strength, thermal stability, and optical properties. These materials have potential applications in areas such as electronics, coatings, and biomedical devices. Recent studies have focused on developing new polymerization methods that leverage the reactivity of Ethyl 4-cyanopicolinate, leading to the creation of advanced materials with tailored properties.

The synthesis of Ethyl 4-cyanopicolinate typically involves several steps, starting from readily available starting materials such as picolinic acid or picoline. One common approach involves the esterification of picolinic acid followed by cyanation to introduce the cyano group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing Ethyl 4-cyanopicolinate, making it more accessible for large-scale applications.

Despite its numerous applications, the use of Ethyl 4-cyanopicolinate requires careful consideration of safety and environmental factors. Proper handling procedures should be followed to ensure worker safety and minimize environmental impact. Additionally, ongoing research aims to optimize synthetic routes and improve the sustainability of processes involving this compound.

In conclusion, Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a versatile heterocyclic compound with significant potential across multiple industries. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and improve synthetic methods, Ethyl 4-cyanopicolinate is likely to play an increasingly important role in driving innovation and progress in these fields.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.